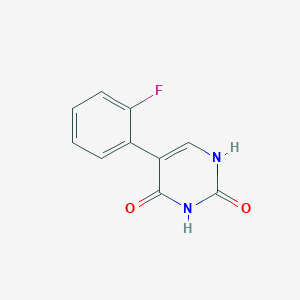
2-Chloro-6-(trifluoromethyl)benzoic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Chloro-6-(trifluoromethyl)benzoic acid methyl ester” is a chemical compound with the CAS Number: 1214386-37-4 . It has a molecular weight of 238.59 . The IUPAC name for this compound is methyl 2-chloro-6-(trifluoromethyl)benzoate . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6ClF3O2/c1-15-8(14)7-5(9(11,12)13)3-2-4-6(7)10/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 224.56 g/mol . It has a topological polar surface area of 37.3 Ų . The compound has one rotatable bond . The exact mass of the compound is 223.9851915 g/mol .科学的研究の応用
Chemical Modification and Application of Natural Polymers
Natural polymers like xylan can undergo chemical modifications to produce biopolymer ethers and esters with specific properties. The reaction of 4-O-methylglucuronoxylan (GX) from birch with sodium monochloroacetate, for instance, can result in various derivatives with potential applications. This includes xylan esters, which may form spherical nanoparticles suitable for drug delivery applications. The diverse functional groups and the degree of substitution pattern can significantly influence the properties and potential applications of these modified xylans (Petzold-Welcke et al., 2014).
Analytical Method Developments for Cosmetic Compounds
Methyl esters of P-hydroxy benzoic acid, such as methyl paraben, are commonly found in cosmetic products. Analytical methods have been developed to determine the concentration of these compounds in various cosmetic preparations. Techniques like spectrophotometry, HPLC, and electrokinetic capillary electrophoresis are used to ensure the compounds are within safe and regulatory concentrations in cosmetic products (Mallika J.B.N et al., 2014).
Environmental Impact and Degradation Studies
Studies on compounds like nitisinone, which contain the trifluoromethylbenzoic group, reveal insights into the stability and degradation pathways of such compounds. These studies are crucial for understanding the environmental impact and potential risks associated with the use of these compounds. For instance, the stability of nitisinone increases with the pH of the solution, leading to the formation of stable degradation products under certain conditions (Barchańska et al., 2019).
Potential in Organic Synthesis and Pharmaceutical Applications
Methyl-2-formyl benzoate, as a bioactive precursor, plays a crucial role in the organic synthesis of compounds with a variety of pharmacological activities. The synthesis and application potential of compounds like methyl-2-formyl benzoate, which may share structural similarities with 2-Chloro-6-(trifluoromethyl)benzoic acid methyl ester, underscore the importance of such compounds in the development of new pharmaceuticals (Farooq & Ngaini, 2019).
Safety and Hazards
作用機序
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of SM cross-coupling reactions, the compound may interact with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from palladium to form a new Pd–C bond with formally electrophilic organic groups . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound could be involved in the formation of carbon–carbon bonds , which are fundamental in organic synthesis and can lead to various downstream effects depending on the specific reaction conditions and the other compounds involved.
Result of Action
As a potential reagent in sm cross-coupling reactions , the compound could contribute to the formation of new carbon–carbon bonds , leading to the synthesis of various organic compounds.
特性
IUPAC Name |
methyl 2-chloro-6-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c1-15-8(14)7-5(9(11,12)13)3-2-4-6(7)10/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRJOFHMWLLAGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


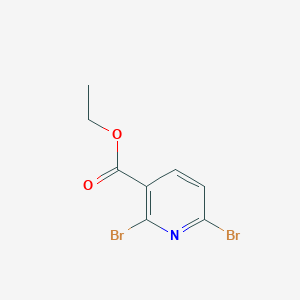
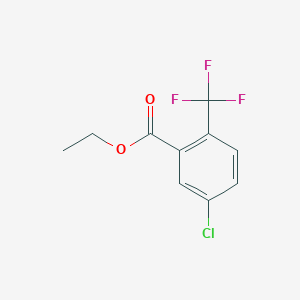

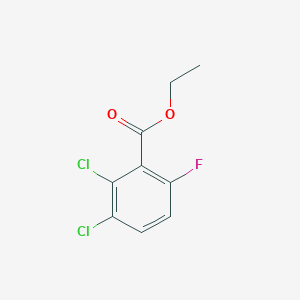

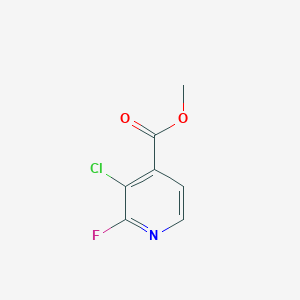
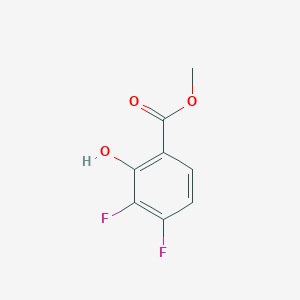
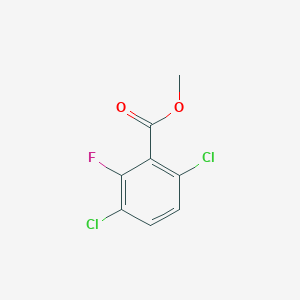


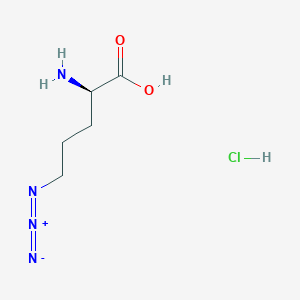
![6-Bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B6341326.png)
